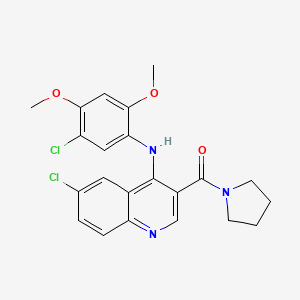![molecular formula C24H18ClN5O2 B2488686 N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326869-11-7](/img/structure/B2488686.png)
N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including acetylation, cyclization, and N-alkylation, as demonstrated by the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation steps, characterized by spectroscopic methods like 1H NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class often reveals intricate arrangements of atoms and bonds, facilitating interactions such as hydrogen bonding. For example, the compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) showcases how molecular components can co-crystallize, forming chains and layers through O–H⋯O=C and N—H⋯O interactions, as elucidated by single-crystal X-ray diffraction (Abdullah M. Asiri et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds frequently result in the formation of new bonds and structures. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides through reactions involving pyrazole and substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrates the versatility of such compounds in chemical synthesis (K. Sunder et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be determined through various analytical techniques. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and detailing the molecular packing within the crystal lattice (Liang Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the potential applications of these compounds. Studies, such as the one on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into how these compounds interact with biological targets, elucidating the conformations and interactions crucial for binding and activity (J. Shim et al., 2002).
科学的研究の応用
Polychlorinated Naphthalenes and Environmental Exposure
- Study Summary : Polychlorinated naphthalenes (PCNs) are environmental pollutants displaying toxic properties similar to those of other well-known contaminants like PCDDs and PCBs. Human exposure to PCNs, particularly through dietary intake, needs further investigation, especially concerning aquatic species where most PCN level data are found (Domingo, 2004).
Acetamide and Biological Effects
- Study Summary : The toxicological profile of acetamide and its derivatives has been extensively reviewed, highlighting significant commercial importance and varied biological consequences of exposure. The review points out that further updates and understanding of their biological effects are necessary (Kennedy, 2001).
Phenothiazine Derivatives and Biological Activities
- Study Summary : Phenothiazine derivatives exhibit a broad range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects, among others. The review emphasizes the potential of phenothiazine as a pharmacophoric moiety and its capacity to produce compounds with desirable biological activities (Pluta et al., 2011).
Quinoxaline Compounds and Biomedical Applications
- Study Summary : Quinoxaline and its derivatives hold potential in various biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The review emphasizes the versatility of modifying quinoxaline structures to achieve a wide range of biomedical applications (Pereira et al., 2015).
Occurrence and Toxicity of Environmental Pollutants
- Study Summary : The review focuses on polychlorinated naphthalenes (PCNs) as persistent organic pollutants due to their toxicity, persistence, and potential for environmental damage. It highlights the need for continuous monitoring of these pollutants in the environment (Agunbiade et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-18-10-8-16(9-11-18)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,15,21-22,28H,12-14H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRFKIEMYTDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(N=C2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
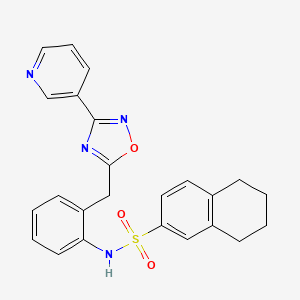
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
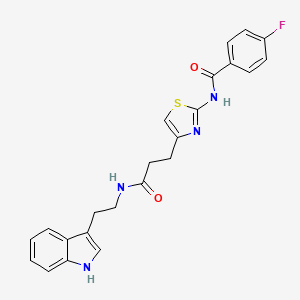
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
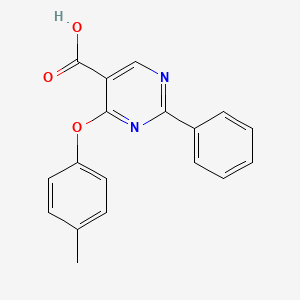

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
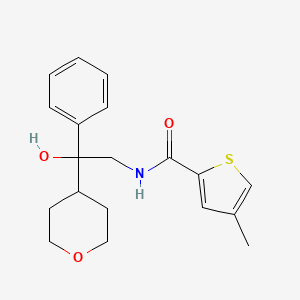
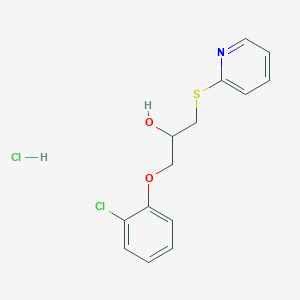

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

